![molecular formula C25H25NO2 B14149073 (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone CAS No. 14554-17-7](/img/structure/B14149073.png)
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone is a complex organic compound with the molecular formula C25H25NO2 This compound is characterized by its piperidine ring structure, which is substituted with benzyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The benzyl and phenyl groups are introduced through substitution reactions, often using benzyl halides and phenyl halides as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides, phenyl halides, and various nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone: shares similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone, also known by its CAS number 14554-17-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H25NO2 with a molecular weight of approximately 371.47 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a phenolic hydroxyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H25NO2 |
Molecular Weight | 371.47 g/mol |
CAS Number | 14554-17-7 |
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, it acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and has been linked to cancer cell proliferation . The binding interactions within the enzyme's active site are crucial for its inhibitory effects, with studies suggesting that modifications to the compound can enhance its potency and selectivity for MAGL over other enzymes .
Case Study 1: Inhibition of MAGL
In a study focusing on the structure-activity relationship of benzoylpiperidine derivatives, it was found that certain modifications led to improved MAGL inhibition. One derivative displayed an IC50 value of 0.84 µM, indicating strong inhibitory action compared to other compounds in the series . This highlights the potential for further development of this class of compounds as therapeutic agents in oncology.
Case Study 2: Antiproliferative Activity
Another investigation demonstrated that this compound exhibited significant antiproliferative activity against ovarian cancer cells, with IC50 values indicating effective growth inhibition . The study utilized Western blot analysis to confirm overexpression of MAGL in these cells, reinforcing the compound's therapeutic potential.
Properties
CAS No. |
14554-17-7 |
---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(1-benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C25H25NO2/c27-24(21-12-6-2-7-13-21)23-19-26(18-20-10-4-1-5-11-20)17-16-25(23,28)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2 |
InChI Key |
OEKWFEXLVMTFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.